3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
Overview
Description
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a trifluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid typically involves the reaction of 2,4,6-trifluorophenylboronic acid with 4-bromobutyric acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: 3-(4-Hydroxybutoxy)-2,4,6-trifluorophenylboronic acid.
Substitution: Halogenated derivatives of the trifluorophenyl ring.
Scientific Research Applications
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules and drug candidates.
Medicine: Could be used in the development of boron-containing drugs, which have unique properties such as enzyme inhibition.
Industry: Employed in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluorophenyl ring can also participate in various interactions due to its electron-withdrawing properties, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenylboronic acid: Lacks the carboxybutoxy group, making it less versatile in certain synthetic applications.
4-Carboxybutylboronic acid: Lacks the trifluorophenyl ring, which reduces its reactivity in electrophilic aromatic substitution reactions.
Phenylboronic acid: Does not have the trifluorophenyl ring or the carboxybutoxy group, making it less specialized for certain reactions.
Uniqueness
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is unique due to the combination of the trifluorophenyl ring and the carboxybutoxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
5-(3-borono-2,4,6-trifluorophenoxy)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O5/c13-6-5-7(14)11(10(15)9(6)12(18)19)20-4-2-1-3-8(16)17/h5,18-19H,1-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITMYQUXGWOXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674608 | |
Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-61-2 | |
Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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